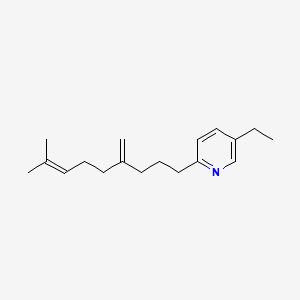
2-((1-Methylethyl)thio)ethyl methacrylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenoic acid, 2-methyl-, 2-[(1-methylethyl)thio]ethyl ester typically involves the esterification of 2-Propenoic acid with 2-[(1-methylethyl)thio]ethanol under acidic conditions. The reaction is catalyzed by sulfuric acid or other strong acids, and the reaction mixture is heated to facilitate the esterification process. The product is then purified through distillation or recrystallization to obtain the desired ester.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up by using continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of catalysts and optimized reaction parameters ensures the efficient production of the ester with minimal by-products.
Analyse Chemischer Reaktionen
Types of Reactions
2-Propenoic acid, 2-methyl-, 2-[(1-methylethyl)thio]ethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted esters and amides.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 2-Propenoic acid, 2-methyl-, 2-[(1-methylethyl)thio]ethyl ester is used as a monomer in the synthesis of polymers and copolymers. Its unique structure allows for the formation of materials with specific properties, such as increased flexibility and resistance to degradation.
Biology
In biological research, this compound is used as a reagent in the study of enzyme-catalyzed reactions and metabolic pathways. Its ability to undergo various chemical transformations makes it a valuable tool for probing biological systems.
Medicine
In medicine, derivatives of this compound are investigated for their potential therapeutic properties. The ester group can be modified to create prodrugs that release active pharmaceutical ingredients upon hydrolysis in the body.
Industry
Industrially, 2-Propenoic acid, 2-methyl-, 2-[(1-methylethyl)thio]ethyl ester is used in the production of adhesives, coatings, and sealants. Its ability to form strong bonds and resist environmental degradation makes it suitable for various applications.
Wirkmechanismus
The mechanism of action of 2-Propenoic acid, 2-methyl-, 2-[(1-methylethyl)thio]ethyl ester involves its interaction with specific molecular targets and pathways. In biological systems, the ester can be hydrolyzed to release 2-Propenoic acid and 2-[(1-methylethyl)thio]ethanol, which can then participate in various metabolic processes. The compound’s reactivity with nucleophiles and electrophiles allows it to modify proteins and other biomolecules, influencing their function and activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Propenoic acid, 2-methyl-, 2-[(1-methylethyl)thio]ethyl ester: (EINECS 289-145-0)
2-Propenoic acid, 2-methyl-, 2-[(1-methylethyl)thio]ethyl ester: (CAS 86047-53-8)
Uniqueness
The uniqueness of 2-Propenoic acid, 2-methyl-, 2-[(1-methylethyl)thio]ethyl ester lies in its specific ester structure, which imparts distinct chemical and physical properties. Compared to other similar compounds, it offers enhanced reactivity and stability, making it suitable for a wide range of applications in research and industry.
Eigenschaften
CAS-Nummer |
86047-53-2 |
|---|---|
Molekularformel |
C9H16O2S |
Molekulargewicht |
188.29 g/mol |
IUPAC-Name |
2-propan-2-ylsulfanylethyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C9H16O2S/c1-7(2)9(10)11-5-6-12-8(3)4/h8H,1,5-6H2,2-4H3 |
InChI-Schlüssel |
NWGMUEAVJOBSEB-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)SCCOC(=O)C(=C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


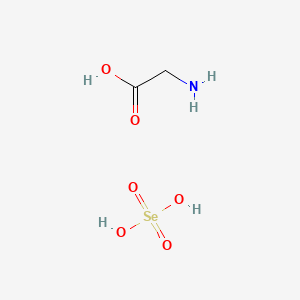

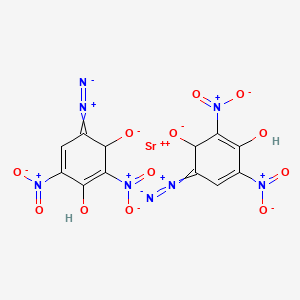


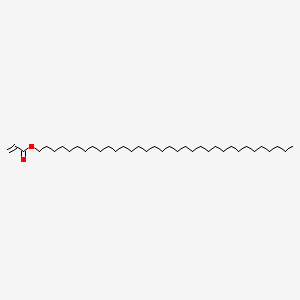
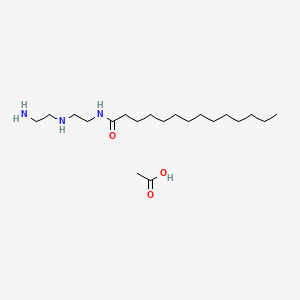
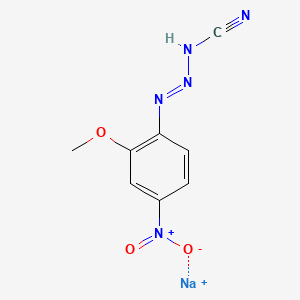
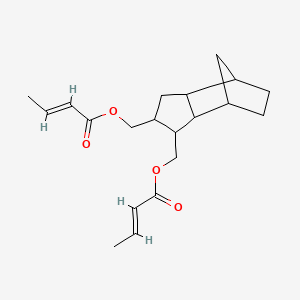

![1-Bromo-4-(4-bromophenyl)benzene;4-[9-(4-hydroxyphenyl)fluoren-9-yl]phenol](/img/structure/B12670355.png)
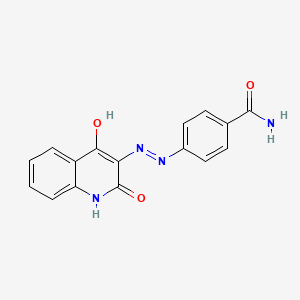
![1-(3,4-Dichlorophenyl)-3-[2-(dimethylamino)phenyl]urea](/img/structure/B12670358.png)
